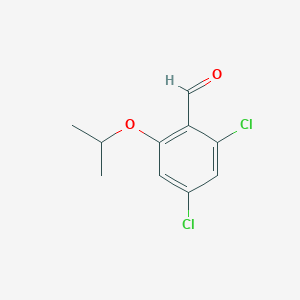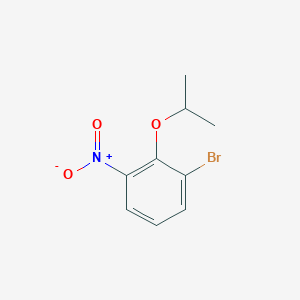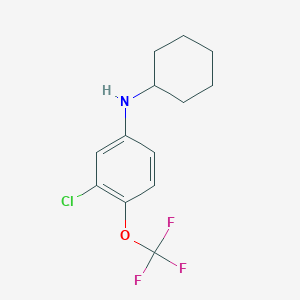
Benzyl 2-(4-fluoro-3-hydroxyphenyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl 2-(4-fluoro-3-hydroxyphenyl)acetate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a benzyl group attached to a 2-(4-fluoro-3-hydroxyphenyl)acetate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-(4-fluoro-3-hydroxyphenyl)acetate typically involves the esterification of 2-(4-fluoro-3-hydroxyphenyl)acetic acid with benzyl alcohol. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification reaction, allowing for easier separation and purification of the product.
化学反応の分析
Types of Reactions
Benzyl 2-(4-fluoro-3-hydroxyphenyl)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of 2-(4-fluoro-3-oxophenyl)acetic acid.
Reduction: Formation of benzyl 2-(4-fluoro-3-hydroxyphenyl)ethanol.
Substitution: Formation of benzyl 2-(4-amino-3-hydroxyphenyl)acetate or benzyl 2-(4-mercapto-3-hydroxyphenyl)acetate.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials with specific properties, such as enhanced thermal stability or electrical conductivity.
作用機序
The mechanism of action of Benzyl 2-(4-fluoro-3-hydroxyphenyl)acetate involves its interaction with molecular targets such as enzymes and receptors. The fluoro and hydroxyl groups play a crucial role in binding to these targets, modulating their activity. The ester moiety can undergo hydrolysis to release the active 2-(4-fluoro-3-hydroxyphenyl)acetic acid, which can further interact with biological pathways.
類似化合物との比較
Similar Compounds
- Benzyl 2-(4-chloro-3-hydroxyphenyl)acetate
- Benzyl 2-(4-bromo-3-hydroxyphenyl)acetate
- Benzyl 2-(4-methyl-3-hydroxyphenyl)acetate
Uniqueness
Benzyl 2-(4-fluoro-3-hydroxyphenyl)acetate is unique due to the presence of the fluoro group, which imparts distinct electronic properties. This can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for specific applications where fluorine’s unique properties are advantageous.
特性
IUPAC Name |
benzyl 2-(4-fluoro-3-hydroxyphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO3/c16-13-7-6-12(8-14(13)17)9-15(18)19-10-11-4-2-1-3-5-11/h1-8,17H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMOWLIDMLQBUCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CC2=CC(=C(C=C2)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














